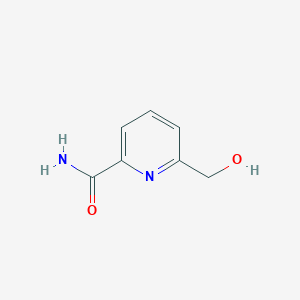

6-(Hydroxymethyl)pyridine-2-carboxamide

Overview

Description

6-(Hydroxymethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide typically involves the reaction of 6-(hydroxymethyl)pyridine with a suitable amide-forming reagent. One common method is the reaction of 6-(hydroxymethyl)pyridine with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed:

Oxidation: 6-(Carboxy)pyridine-2-carboxamide.

Reduction: 6-(Aminomethyl)pyridine-2-carboxamide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity or altering their function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

6-(Hydroxymethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

6-(Aminomethyl)pyridine-2-carboxamide: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

Pyridine-2-carboxamide: Lacks the hydroxymethyl group but retains the carboxamide functionality.

Uniqueness: 6-(Hydroxymethyl)pyridine-2-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

6-(Hydroxymethyl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating various biochemical pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its implications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a hydroxymethyl group at the 6-position and a carboxamide group at the 2-position. This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Modulation of Integrated Stress Response (ISR) : This compound has been identified as a potential modulator of the ISR, which is crucial for cellular adaptation to stress. It may play a role in treating diseases related to stress responses, such as neurodegenerative disorders and cancer .

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds, including this compound, exhibit antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes .

- Bioconversion Potential : The compound can be utilized in bioconversion processes using microbial systems. For instance, Burkholderia sp. MAK1 has demonstrated the ability to convert pyridine derivatives into hydroxylated products, suggesting potential applications in biocatalysis .

Modulation of Integrated Stress Response

A patent (WO2017193063A1) highlights the use of compounds like this compound in modulating ISR pathways. This modulation is particularly relevant in developing therapeutic agents for conditions such as cancer and neurodegeneration. The patent outlines specific methodologies for utilizing these compounds in clinical settings .

Antimicrobial Activity

A study published in Nature examined the efficacy of various pyridine derivatives against bacterial strains. The results indicated that certain modifications to the pyridine structure could enhance antimicrobial activity significantly. In particular, compounds with hydroxymethyl substitutions showed improved potency against resistant strains .

Bioconversion Studies

A detailed investigation into the bioconversion capabilities of Burkholderia sp. MAK1 revealed that this microbial strain could effectively transform 4-chloropyridin-2-amine into 6-amino-4-chloro-pyridin-3-ol with high conversion rates under optimal conditions (30 °C). This process underscores the potential for using this compound as a substrate for microbial transformations .

Data Tables

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Patent WO2017193063A1 | Modulation of ISR | In vitro assays | Identified as a potential therapeutic agent for stress-related diseases |

| Nature Study | Antimicrobial Activity | In vitro testing | Enhanced activity against resistant bacterial strains |

| Bioconversion Study | Microbial Transformation | HPLC-MS analysis | High conversion rates observed with Burkholderia sp. MAK1 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Hydroxymethyl)pyridine-2-carboxamide, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridinecarboxylic acid derivatives and hydroxylamine or hydroxylmethyl precursors. For example, analogous compounds (e.g., 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide) are synthesized via condensation of 6-hydroxy-2-pyridinecarboxylic acid with isopropylamine under controlled pH and temperature . Key parameters include:

- Catalyst selection : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation.

- Stoichiometric ratios : Excess amine (1.2–1.5 eq) to drive reaction completion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product.

- Yield optimization : Statistical design of experiments (DoE) can identify critical factors like reaction time and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Hydroxymethyl protons (δ 4.5–5.0 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm, multiplet).

- ¹³C NMR : Carbonyl (δ 165–170 ppm) and hydroxymethyl (δ 60–65 ppm) groups.

- IR : Stretch frequencies for amide (1650–1680 cm⁻¹, C=O) and hydroxyl (3200–3400 cm⁻¹, O–H).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (critical for bioactivity studies) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Prediction : Tools like Gaussian or ORCA simulate transition states and intermediates for proposed synthetic routes. For example, ICReDD’s workflow combines density functional theory (DFT) calculations with experimental feedback to optimize reaction conditions .

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities of derivatives to target proteins (e.g., enzymes or receptors).

- SAR Analysis : QSAR models correlate structural features (e.g., substituent electronegativity) with observed bioactivity .

Q. How do solvent polarity and reaction medium affect the regioselectivity of post-synthetic modifications on this compound?

- Methodological Answer :

- Polar Protic Solvents (e.g., water, methanol): Favor nucleophilic attack on the hydroxymethyl group due to hydrogen bonding.

- Aprotic Solvents (e.g., DMF, DMSO): Stabilize charged intermediates, enhancing electrophilic aromatic substitution on the pyridine ring.

- Experimental Validation : Use a DoE matrix to test solvent systems (e.g., water/THF mixtures) and monitor regioselectivity via LC-MS or 2D NMR (NOESY) .

Q. If conflicting bioactivity data are reported for this compound derivatives, what methodological approaches resolve these discrepancies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, incubation time) and compound purity (≥95% by HPLC) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism or degradation.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies and identify outliers .

Q. Notes

- Methodological Rigor : Emphasis on reproducibility, statistical validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

- Advanced Techniques : Highlighted emerging methods like ICReDD’s feedback-driven reaction design .

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXCEKIEZBYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565360 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41337-83-1 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.